![molecular formula C21H22Cl2FN5O B600277 8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline CAS No. 15889-93-7](/img/structure/B600277.png)

8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

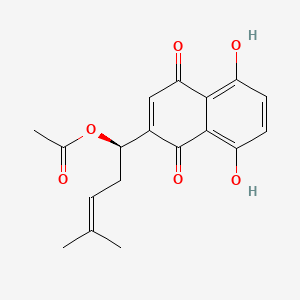

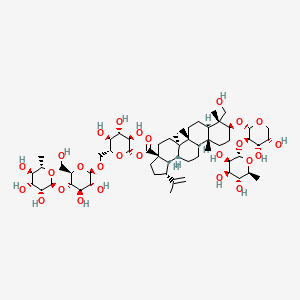

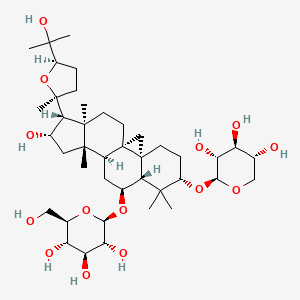

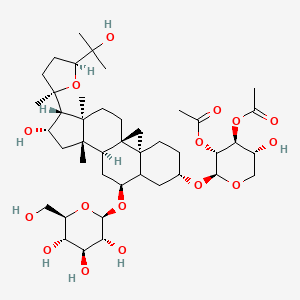

8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline, also known as DHPIQ, is a bicyclic nitrogen-containing compound. It has a linear formula of C14H19NO2 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOC1=C (OC)C=C2C (C (CCC3)N3CC2)=C1 . This indicates that the molecule contains a pyrrolo[2,1-a]isoquinoline core structure, with methoxy groups attached at the 8 and 9 positions. For a detailed structural analysis, X-ray diffraction studies can be useful .

Scientific Research Applications

Crystal and Molecular Structures : The crystal and molecular structures of a derivative of this compound were studied using X-ray diffraction, providing insights into its conformational and geometric characteristics (Lyakhov et al., 2000).

Synthesis of Alkaloid Analogues : Research has been conducted on the synthesis of new kinds of hexahydropyrrolo[2,1-a]isoquinolines, potentially useful as alkaloid analogues due to their interesting biological activity (Zhao & Eguchi, 1998).

Photosolvolysis and Synthesis of Derivatives : Studies on the photosolvolysis of bridgehead quaternary ammonium salts related to this compound have been done, leading to the synthesis of various derivatives (Bremner & Winzenberg, 1984).

Antimicrobial Properties : The antimicrobial potential of certain derivatives has been explored, with a focus on synthesizing compounds with fungicidal and bactericidal properties (Moreno et al., 2012).

Cytotoxicity Studies : Research on the cytotoxicity of novel annulated dihydroisoquinoline heterocycles, which are derivatives of the compound, shows promising results against various cancer cell lines (Saleh et al., 2020).

Design of New Cytotoxic Agents : There has been development of pyrrolo[2,1-a]isoquinoline-based derivatives as new cytotoxic agents, tested against several human cancer cell lines (Kakhki et al., 2016).

Inhibitory Activity Against Tobacco Mosaic Virus : Alkaloids derived from this compound have shown inhibitory activity against the tobacco mosaic virus, suggesting potential applications in antiviral research (An’ et al., 2001).

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline involves the condensation of 1,2,3,4-tetrahydroisoquinoline with ethyl 3-oxobutanoate, followed by reduction and cyclization reactions.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline", "ethyl 3-oxobutanoate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methanol", "chloroform" ], "Reaction": [ "1. Condensation of 1,2,3,4-tetrahydroisoquinoline with ethyl 3-oxobutanoate in the presence of acetic acid and hydrochloric acid to form 8-ethyl-9-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ethyl ester", "2. Reduction of the ethyl ester using sodium borohydride in methanol to form 8-ethyl-9-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid", "3. Cyclization of the carboxylic acid using sodium hydroxide in methanol and chloroform to form 8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline" ] } | |

CAS RN |

15889-93-7 |

Molecular Formula |

C21H22Cl2FN5O |

Molecular Weight |

450.3 g/mol |

IUPAC Name |

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |

InChI |

InChI=1S/C21H22Cl2FN5O/c1-12(19-15(22)2-3-16(24)20(19)23)30-18-5-4-17(28-21(18)25)13-10-27-29(11-13)14-6-8-26-9-7-14/h2-5,10-12,14,26H,6-9H2,1H3,(H2,25,28)/t12-/m1/s1 |

InChI Key |

ZSDTZQWYOPVQMX-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=C(C=C2)C3=CN(N=C3)C4CCNCC4)N |

SMILES |

COC1=C(C=C2C3CCCN3CCC2=C1)OC |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=C(C=C2)C3=CN(N=C3)C4CCNCC4)N |

synonyms |

1,2,3,5,6,10b-Hexahydro-8,9-dimethoxypyrrolo[2,1-a]isoquinoline |

Origin of Product |

United States |

Q & A

Q1: How is 8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline synthesized?

A1: The synthesis of this compound was achieved through a Lewis acid-mediated cyclization reaction. [] Specifically, N-[-2-(3,4-dimethoxyphenyl)ethyl]proline (42) was treated with a Lewis acid to afford the desired product (43). [] This synthetic route highlights the utility of chloroalkenylamines and Lewis acids in constructing complex heterocyclic ring systems.

Q2: Are there other similar synthetic approaches to creating related compounds mentioned in the research?

A2: Yes, the research outlines the synthesis of various other heterocyclic compounds using similar Lewis acid-mediated cyclization reactions with chloroalkenylamines. [] For instance, the researchers successfully synthesized 1-acetyl-1,2,3,6,7,7a-hexahydropyrrolizin-5-one (28) from N-(4-chloropent-3-enyl)-5-hydroxy-2-pyrrolidone (25) using this approach. [] This highlights the versatility of this synthetic strategy for accessing a range of structurally diverse heterocycles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.